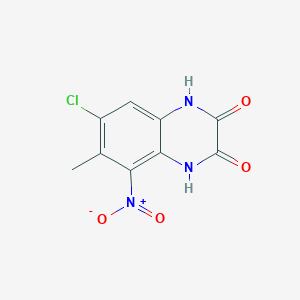

7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'ACEA-1416 implique plusieurs étapes clés :

Nitration : Le 2-chloro-5-fluorotoluène est nitré en position 4 pour produire un composé nitro.

Substitution : Le composé nitro est ensuite traité avec du glycinate de sodium pour déplacer l'atome de fluor, produisant un produit intermédiaire.

Réduction et cyclisation : Le groupe nitro est réduit et une cyclisation se produit pour former la quinoxalinone.

Nitration et oxydation finales : La quinoxalinone est soumise à de l'acide nitrique fumant, ce qui entraîne une nitration et une oxydation simultanées pour produire la structure finale de la quinoxalinedione.

Analyse Des Réactions Chimiques

L'ACEA-1416 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé pour former la quinoxalinedione.

Réduction : La réduction du groupe nitro est une étape clé de sa synthèse.

Substitution : Le déplacement de l'atome de fluor par le glycinate de sodium est un exemple de réaction de substitution.

Les réactifs courants utilisés dans ces réactions comprennent l'acide nitrique pour la nitration, le glycinate de sodium pour la substitution et les agents réducteurs pour la réduction du groupe nitro. Les principaux produits formés à partir de ces réactions sont des intermédiaires conduisant à la structure finale de la quinoxalinedione .

Applications de la recherche scientifique

Chimie : En tant qu'antagoniste puissant du récepteur NMDA, il a été utilisé dans la recherche pour comprendre le rôle des récepteurs NMDA dans divers processus chimiques.

Biologie : Le composé a été utilisé pour étudier les effets de l'antagonisme du récepteur NMDA sur la biologie cellulaire et moléculaire.

Médecine : L'ACEA-1416 s'est avéré prometteur comme neuroprotecteur dans les modèles animaux d'ischémie cérébrale et a des applications thérapeutiques potentielles pour le traitement des lésions cérébrales traumatiques, de la douleur, du surdosage de cocaïne et des convulsions

Mécanisme d'action

L'ACEA-1416 exerce ses effets en antagonisant le récepteur NMDA, une classe majeure de récepteurs ionotropes du glutamate dans le système nerveux central. En bloquant le site de la glycine du récepteur NMDA, l'ACEA-1416 inhibe le neurotransmetteur excitateur glutamate, qui joue un rôle essentiel dans les activités normales du SNC et dans diverses conditions pathologiques. Cet antagonisme conduit à des effets neuroprotecteurs, faisant de l'ACEA-1416 un agent thérapeutique potentiel pour des affections telles que l'AVC et les lésions cérébrales traumatiques .

Applications De Recherche Scientifique

Chemistry: As a potent NMDA receptor antagonist, it has been used in research to understand the role of NMDA receptors in various chemical processes.

Biology: The compound has been used to study the effects of NMDA receptor antagonism on cellular and molecular biology.

Medicine: ACEA-1416 has shown promise as a neuroprotectant in animal models of brain ischemia and has potential therapeutic applications for treating traumatic brain injury, pain, cocaine overdose, and convulsions

Mécanisme D'action

ACEA-1416 exerts its effects by antagonizing the NMDA receptor, a major class of ionotropic glutamate receptors in the central nervous system. By blocking the glycine site of the NMDA receptor, ACEA-1416 inhibits the excitatory neurotransmitter glutamate, which plays a critical role in normal CNS activities and various pathological conditions. This antagonism leads to neuroprotective effects, making ACEA-1416 a potential therapeutic agent for conditions such as stroke and traumatic brain injury .

Comparaison Avec Des Composés Similaires

L'ACEA-1416 fait partie d'une série d'antagonistes du récepteur NMDA/glycine, y compris des composés comme l'ACEA-1021. Comparativement à l'ACEA-1021, l'ACEA-1416 présente des propriétés améliorées telles qu'une puissance in vivo plus élevée et une meilleure stabilité métabolique. D'autres composés similaires comprennent la 6,7-dinitroquinoxaline-2,3-dione (DNQX) et les dérivés de la benzazépine, qui ciblent également les récepteurs NMDA mais peuvent différer par leurs sites de liaison spécifiques et leurs profils pharmacologiques .

Propriétés

Formule moléculaire |

C9H6ClN3O4 |

|---|---|

Poids moléculaire |

255.61 g/mol |

Nom IUPAC |

7-chloro-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C9H6ClN3O4/c1-3-4(10)2-5-6(7(3)13(16)17)12-9(15)8(14)11-5/h2H,1H3,(H,11,14)(H,12,15) |

Clé InChI |

CODLITRXBIRDTG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)C(=O)N2)Cl |

Synonymes |

7-chloro-6-methyl-5-nitro-1,4-dihydro-2,3-quinoxalinedione ACEA 1416 ACEA-1416 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.